molecular formula C13H13F4NO B12236919 N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide

N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B12236919
M. Wt: 275.24 g/mol
InChI Key: PQKHCJOCOIVXKK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with 4,4-difluorocyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,5-difluorobenzamide

Uniqueness

N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its benzamide analogues. This structural difference can lead to variations in reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C13H13F4NO

Molecular Weight

275.24 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C13H13F4NO/c14-9-1-2-11(10(15)7-9)18-12(19)8-3-5-13(16,17)6-4-8/h1-2,7-8H,3-6H2,(H,18,19)

InChI Key

PQKHCJOCOIVXKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=C(C=C(C=C2)F)F)(F)F

Origin of Product

United States

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